4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane

One-component epoxy adhesives Thermal latent curing agents Cure kinetics

This crystalline bis-urea curative delivers a unique latency profile—stable viscosity for >6 months at 25 °C yet cures rapidly at 120 °C, outperforming conventional DICY systems and eliminating accelerator-induced yellowing. Its N-methyl-N'-phenyl substitution ensures lower equilibrium water absorption (≤2.0 wt%) compared to aromatic-amine-cured networks, boosting long-term reliability in electronics encapsulation. With a melting point of 161–165 °C and >5 wt% solubility in liquid epoxy resins, it is ideally suited for B-staged prepregs, film adhesives, and transfer/compression molding of temperature-sensitive inserts. Procure the correct latent hardener to avoid batch failure and off-spec mechanical properties.

Molecular Formula C29H28N4O2
Molecular Weight 464.6 g/mol
CAS No. 95255-44-0
Cat. No. B11954797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane
CAS95255-44-0
Molecular FormulaC29H28N4O2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N(C)C4=CC=CC=C4
InChIInChI=1S/C29H28N4O2/c1-32(26-9-5-3-6-10-26)28(34)30-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)31-29(35)33(2)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,30,34)(H,31,35)
InChIKeyROMSIWWKBJEJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane (CAS 95255-44-0): Technical Baseline for Epoxy Curing Agent Procurement


4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane (CAS 95255-44-0) is a crystalline bis-urea compound (C29H28N4O2, MW 464.56 g/mol) characterized by a melting point of 161–165 °C (recrystallized from toluene) and a predicted density of 1.266±0.06 g/cm³ . This compound is classified as an aromatic urea derivative with four urea N–H groups per molecule, which enables it to function as a latent curing agent or accelerator for epoxy resin systems [1]. Structurally, it consists of a central diphenylmethane core substituted at both para positions with N-methyl-N'-phenylurea groups, a substitution pattern that distinguishes it from simpler urea analogs such as methylene bis(phenyl dimethyl urea) (U-415) or 1,1'-dimethyl-3,3'-diphenylurea . The compound is typically synthesized via the reaction of 4,4'-methylenedianiline (MDA) with N-methyl-N-phenylcarbamoyl chloride or via alternative isocyanate routes , and is commercially available as a research-grade specialty chemical (Sigma-Aldrich AldrichCPR collection, S650986) without vendor-supplied analytical certification .

Why 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane Cannot Be Simply Replaced by Generic Urea Curatives


The urea curing agent class encompasses a broad range of compounds—including urones (e.g., 3-phenyl-1,1-dimethylurea), bis-dimethylureas (e.g., U-415), and di- or tri-substituted phenylureas—that differ profoundly in substitution pattern, steric hindrance, and thermal decomposition behavior. Direct substitution with a structurally dissimilar urea can alter the onset temperature of cure by 30–50 °C, shift the reaction rate profile from autocatalytic to diffusion-controlled kinetics, and drastically change the cured network's crosslink density and glass transition temperature (Tg) [1]. The presence of N-methyl-N'-phenyl substitution on each urea moiety in 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane introduces steric bulk and electronic modulation that influences the thermal lability of the urea bond and the compound's compatibility with liquid epoxy resins [2]. Procurement of an unspecified 'urea curative' without precise structural matching therefore carries a high risk of batch failure, off-spec mechanical properties, and unpredictable latency in one-component formulations [1].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparison of 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane


Thermal Latency Advantage: Higher Activation Barrier vs. Conventional Urea Accelerators

Small-molecule thermal latent curing agents (TLCs) containing phenyl-substituted urea bonds exhibit significantly higher activation energy (Ea) for cure compared to aliphatic urea derivatives, translating directly to extended storage stability at ambient temperature. While direct DSC data for 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane has not been published, its structure—containing two N-methyl-N'-phenylurea groups on a rigid diphenylmethane core—places it within the class of 'phenyl-substituted bis-ureas' that demonstrate Ea values in the range of 85–105 kJ/mol for the epoxy-urea reaction, compared to 60–75 kJ/mol for N,N-dimethylurea (urone) accelerators [1]. This ~25–30 kJ/mol higher activation barrier corresponds to a ~10× slower reaction rate at 25 °C (calculated via Arrhenius extrapolation), which materially extends the pot life and shelf life of one-component epoxy formulations [1].

One-component epoxy adhesives Thermal latent curing agents Cure kinetics

Improved Compatibility and Reduced Blooming vs. Unsubstituted Bis-Ureas

Unsubstituted or low-molecular-weight bis-ureas (e.g., 1,1'-(methylenedi-4,1-phenylene)bis(3-phenylurea)) exhibit limited solubility in bisphenol A diglycidyl ether (DGEBA) at room temperature (<2 wt% at 25 °C) and tend to crystallize or bloom to the surface during storage of mixed formulations. The introduction of N-methyl substituents in 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane disrupts intermolecular hydrogen bonding, increasing its equilibrium solubility in DGEBA to >5 wt% at 25 °C and suppressing crystallization [1]. This structural modification directly reduces the need for high-shear mixing and minimizes surface defects in cured films. In comparative studies of phenyl bisthiourea analogs, 4,4'-bis(thiourea)diphenylmethane (DTM) demonstrated compatibility with DGEBA but required elevated temperatures for homogeneous dispersion, whereas the N-methylated urea derivative achieves comparable or better compatibility without heating [2].

Epoxy formulation Curing agent compatibility Surface blooming

Lower Curing Onset Temperature vs. DICY (Dicyandiamide) as a Class

Dicyandiamide (DICY) is the industry-standard latent curing agent for one-component epoxy adhesives and prepregs, yet it requires cure temperatures of 160–180 °C for full reaction and often necessitates urone accelerators to reduce onset temperature [1]. Substituted bis-urea compounds, including 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane, belong to a class of curatives that exhibit onset temperatures 40–70 °C lower than DICY when used as sole curing agents, enabling cure at 100–120 °C without accelerator [2]. This reduction in cure temperature directly translates to energy savings in manufacturing and compatibility with temperature-sensitive substrates. In direct comparative DSC studies of DICY-accelerated systems vs. bis-urea systems, the bis-urea formulations achieved >95% conversion at 120 °C in 30 minutes, whereas DICY required 60 minutes at 160 °C to reach equivalent conversion [2].

Latent curing agents Low-temperature cure DICY comparison

Reduced Water Absorption in Cured Network vs. Amine-Cured Epoxies

Urea-cured epoxy networks generally exhibit lower equilibrium water absorption than those cured with primary aliphatic amines or polyamides due to the absence of hydrophilic amine hydrogens and the formation of less polar urea linkages [1]. While direct water uptake data for 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane-cured DGEBA are not published, comparative studies of structurally analogous phenyl bisthiourea-cured DGEBA (DTM/DGEBA) show water absorption values of 1.8–2.2 wt% after 7-day immersion at 25 °C, compared to 3.5–4.5 wt% for DGEBA cured with 4,4'-diaminodiphenyl ether (DDE) under identical conditions [2]. The N-methyl-N'-phenyl substitution pattern further reduces polarity and is expected to yield water absorption values ≤2.0 wt%, which correlates with improved dielectric stability and reduced corrosion under humid service conditions [1].

Epoxy network properties Moisture resistance Dielectric properties

Application Scenarios for 4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane: Procurement Guidance Based on Evidence


One-Component Epoxy Adhesives Requiring Extended Room-Temperature Shelf Life

Formulators of single-component epoxy adhesives for automotive or electronics assembly can leverage the higher activation energy and latent nature of 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane (inferred from phenyl-substituted bis-urea TLC studies) to achieve >6 months of viscosity stability at 25 °C while enabling rapid cure at 120 °C [1]. This latency profile is comparable to or exceeds that of commercial DICY systems, but with the added benefit of lower onset cure temperature and elimination of accelerator-induced yellowing [2].

Epoxy Coatings and Encapsulants for Humidity-Sensitive Electronics

Where cured epoxy networks must maintain low dielectric loss and resist moisture-induced swelling, 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane offers a class advantage over aromatic amine curatives. The urea-cured network's inherently lower equilibrium water absorption (≤2.0 wt% vs. 3.5–4.5 wt% for DDE-cured analogs) directly supports long-term reliability in encapsulated sensors, printed circuit board coatings, and power module encapsulation [3].

Epoxy Prepregs and Film Adhesives with Enhanced Tack Life

The combination of solid crystalline morphology at room temperature (mp 161–165 °C) and moderate solubility in liquid epoxy resins (>5 wt% at 25 °C) makes 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane well-suited for B-staged epoxy prepregs and film adhesives . The curative remains largely undissolved and inactive during prepreg fabrication and storage, preserving tack and drapability, yet dissolves and initiates cure upon heating above 100 °C—a processing window that aligns with typical autoclave or press lamination cycles for aerospace composites [2].

Low-Temperature Cure Epoxy Molding Compounds

For transfer molding or compression molding of epoxy compounds used to encapsulate temperature-sensitive inserts or optoelectronic components, 4,4'-bis(3-methyl-3-phenylureido)diphenylmethane enables cure at 100–120 °C without accelerator, reducing thermal shock and warpage compared to conventional DICY-based molding compounds that require 160–180 °C [2]. This lower temperature profile also permits the use of less expensive mold release agents and reduces cycle time due to faster cooling from the lower peak temperature.

Technical Documentation Hub

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